9,10-Anthracenedione, 1-amino-4-hydroxy-2-(4-methoxyphenoxy)-
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Overview
Description
1-Amino-4-hydroxy-2-(4-methoxyphenoxy)anthraquinone is an organic compound with the molecular formula C21H15NO5. It is known for its vibrant color properties and is often used in various industrial applications, particularly in the dye and pigment industry .
Preparation Methods
The synthesis of 1-Amino-4-hydroxy-2-(4-methoxyphenoxy)anthraquinone typically involves a multi-step process:
Initial Condensation: The process begins with the condensation of phthalic anhydride with p-chlorophenol.
Second Condensation: This intermediate product then undergoes a second condensation with p-toluidine.
Final Steps: The resulting compound is then subjected to grinding, drying, and other purification steps to yield the final product.
Industrial production methods often involve large-scale reactors and stringent control of reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1-Amino-4-hydroxy-2-(4-methoxyphenoxy)anthraquinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, often using reagents like potassium permanganate.
Reduction: It can also be reduced using agents such as sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroquinone derivatives.
Scientific Research Applications
1-Amino-4-hydroxy-2-(4-methoxyphenoxy)anthraquinone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks
Mechanism of Action
The mechanism of action of 1-Amino-4-hydroxy-2-(4-methoxyphenoxy)anthraquinone involves its interaction with various molecular targets. It can intercalate into DNA, disrupting the replication process, which is a potential mechanism for its anticancer properties. Additionally, it may inhibit certain enzymes, leading to its antimicrobial effects .
Comparison with Similar Compounds
1-Amino-4-hydroxy-2-(4-methoxyphenoxy)anthraquinone can be compared with other anthraquinone derivatives:
1-Hydroxy-4-(p-toluidino)anthraquinone: Similar in structure but with different substituents, leading to variations in color properties and reactivity.
1-Amino-4-hydroxy-2-(4-methoxyphenoxy)-9,10-anthracenedione: Another closely related compound with slight structural differences affecting its chemical behavior
These comparisons highlight the uniqueness of 1-Amino-4-hydroxy-2-(4-methoxyphenoxy)anthraquinone in terms of its specific applications and reactivity.
Properties
CAS No. |
54243-60-6 |
---|---|
Molecular Formula |
C21H15NO5 |
Molecular Weight |
361.3 g/mol |
IUPAC Name |
1-amino-4-hydroxy-2-(4-methoxyphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C21H15NO5/c1-26-11-6-8-12(9-7-11)27-16-10-15(23)17-18(19(16)22)21(25)14-5-3-2-4-13(14)20(17)24/h2-10,23H,22H2,1H3 |
InChI Key |
BGIJPDMVGSTDDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
Origin of Product |
United States |
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